molecular formula C38H42CaN4O6 B13832277 calcium;2-[anilino(phenyl)carbamoyl]hexanoate

calcium;2-[anilino(phenyl)carbamoyl]hexanoate

Katalognummer: B13832277
Molekulargewicht: 690.8 g/mol
InChI-Schlüssel: RKINNRASCJRSHD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate is a complex organic compound with the molecular formula C38H42CaN4O6 and a molecular weight of 690.84 g/mol . This compound is characterized by the presence of a calcium ion coordinated to a hexanoate ligand, which is further substituted with an anilino(phenyl)carbamoyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[anilino(phenyl)carbamoyl]hexanoate typically involves the reaction of hexanoic acid with aniline and phenyl isocyanate to form the anilino(phenyl)carbamoyl hexanoate ligand. This ligand is then reacted with a calcium salt, such as calcium chloride, under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Wissenschaftliche Forschungsanwendungen

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of calcium;2-[anilino(phenyl)carbamoyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and affecting cellular processes. This interaction can influence various physiological and biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Calcium;2-[anilino(phenyl)carbamoyl]butanoate
  • Calcium;2-[anilino(phenyl)carbamoyl]pentanoate
  • Calcium;2-[anilino(phenyl)carbamoyl]heptanoate

Uniqueness

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate is unique due to its specific hexanoate ligand, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Eigenschaften

Molekularformel

C38H42CaN4O6

Molekulargewicht

690.8 g/mol

IUPAC-Name

calcium;2-[anilino(phenyl)carbamoyl]hexanoate

InChI

InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2

InChI-Schlüssel

RKINNRASCJRSHD-UHFFFAOYSA-L

Kanonische SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.